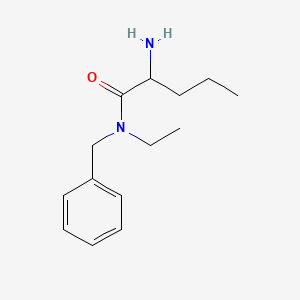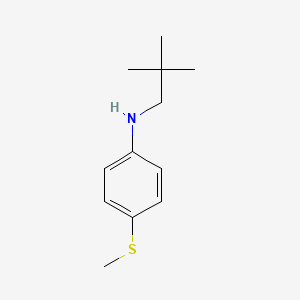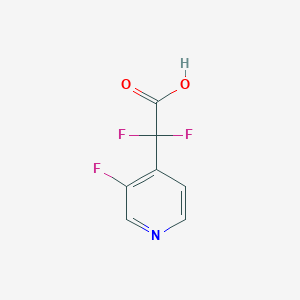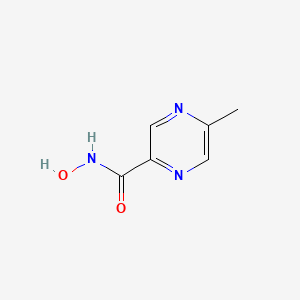![molecular formula C13H21NO B13303216 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of propanol and features a dimethylphenyl group attached to an amino-methylpropanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2,4-dimethylbenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol: A related compound with similar structural features but different functional groups.
2-Amino-2-methyl-1-propanol: Another similar compound used in various chemical and biological applications.
Uniqueness: 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-12(11(2)7-10)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3 |
InChI Key |
OYNFNOMLGJHQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)




![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)


![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)



